[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone: is a synthetic organic compound that features a triazole ring, a fluorinated aromatic ring, and a morpholine moiety
Mechanism of Action
Triazoles
are a class of compounds that have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-fluoro-3-methylphenyl azide.
Attachment of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazole intermediate with morpholine under basic conditions.
Final Coupling: The final step involves coupling the triazole-morpholine intermediate with a suitable carbonyl source to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: The major product would be a carboxylic acid derivative.
Reduction: The major product would be an alcohol derivative.
Substitution: The major products would be derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone
- 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone
- 1-(4-iodo-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone
Uniqueness
The presence of the fluorine atom in 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-10-8-11(2-3-12(10)15)19-9-13(16-17-19)14(20)18-4-6-21-7-5-18/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQYYDHPWOMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.